1-Hydroxy-1-(5-methylisoxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-1-(5-methylisoxazol-3-yl)urea is a chemical compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in various fields of chemistry and biology. The presence of the oxazole ring in its structure imparts unique chemical properties, making it a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1-(5-methylisoxazol-3-yl)urea typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with hydroxylamine and urea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-1-(5-methylisoxazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions where the hydroxyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction can produce various amine or alcohol derivatives.
Scientific Research Applications
1-Hydroxy-1-(5-methylisoxazol-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-(5-methylisoxazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl and urea groups can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 4-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
1-Hydroxy-1-(5-methylisoxazol-3-yl)urea is unique due to the presence of both hydroxyl and urea groups in its structure, which imparts distinct chemical and biological properties. The combination of these functional groups with the oxazole ring enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
188558-87-4 |
---|---|
Molecular Formula |
C5H7N3O3 |
Molecular Weight |
157.129 |
IUPAC Name |
1-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C5H7N3O3/c1-3-2-4(7-11-3)8(10)5(6)9/h2,10H,1H3,(H2,6,9) |
InChI Key |
CMJZDSNMNVWJOW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)N(C(=O)N)O |
Synonyms |
Urea, N-hydroxy-N-(5-methyl-3-isoxazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.